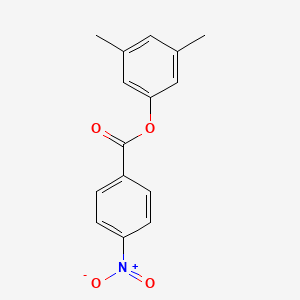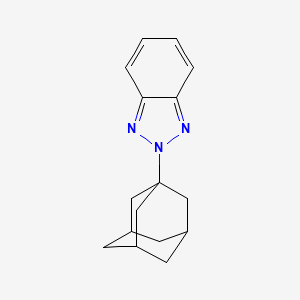
3,5-dimethylphenyl 4-nitrobenzoate
Übersicht
Beschreibung
3,5-dimethylphenyl 4-nitrobenzoate, also known as DMNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder with a molecular formula of C15H13NO4 and a molecular weight of 271.27 g/mol. DMNB is a derivative of benzoic acid and is often used as a fluorescent probe in biochemical and physiological experiments.
Wirkmechanismus
3,5-dimethylphenyl 4-nitrobenzoate acts as a fluorescent probe by undergoing a chemical reaction that results in the emission of light. When 3,5-dimethylphenyl 4-nitrobenzoate is exposed to certain wavelengths of light, it absorbs the energy and becomes excited. As it returns to its ground state, it emits light at a longer wavelength. The intensity of the emitted light is proportional to the amount of 3,5-dimethylphenyl 4-nitrobenzoate present in the sample.
Biochemical and Physiological Effects:
3,5-dimethylphenyl 4-nitrobenzoate has been shown to have a minimal effect on biochemical and physiological processes in cells and tissues. It is non-toxic and does not interfere with the normal functions of enzymes or other biomolecules. However, high concentrations of 3,5-dimethylphenyl 4-nitrobenzoate may cause fluorescence quenching, which can affect the accuracy of experimental results.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-dimethylphenyl 4-nitrobenzoate as a fluorescent probe is its high sensitivity and selectivity. It can detect low concentrations of enzymes and other biomolecules with high accuracy. 3,5-dimethylphenyl 4-nitrobenzoate is also easy to use and does not require complex instrumentation.
However, there are some limitations to using 3,5-dimethylphenyl 4-nitrobenzoate in lab experiments. Its fluorescence intensity can be affected by pH, temperature, and other environmental factors. 3,5-dimethylphenyl 4-nitrobenzoate also has a limited spectral range, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3,5-dimethylphenyl 4-nitrobenzoate in scientific research. One potential application is in the development of new drugs and therapies. 3,5-dimethylphenyl 4-nitrobenzoate can be used to screen for compounds that affect the activity of enzymes and other biomolecules, which could lead to the discovery of new drugs.
Another future direction is the development of new fluorescent probes that are more sensitive and selective than 3,5-dimethylphenyl 4-nitrobenzoate. Researchers are currently exploring new chemical structures and synthesis methods to improve the performance of fluorescent probes in biological experiments.
In conclusion, 3,5-dimethylphenyl 4-nitrobenzoate is a valuable tool in scientific research. Its high sensitivity and selectivity make it a useful fluorescent probe for detecting and measuring the activity of enzymes and other biomolecules. While there are some limitations to its use, 3,5-dimethylphenyl 4-nitrobenzoate has a bright future in the development of new drugs and therapies, as well as the discovery of new fluorescent probes.
Wissenschaftliche Forschungsanwendungen
3,5-dimethylphenyl 4-nitrobenzoate has been widely used as a fluorescent probe in various scientific research applications. It is commonly used to detect and measure the activity of enzymes, such as esterases and lipases, in biological samples. 3,5-dimethylphenyl 4-nitrobenzoate has also been used to study the binding and transport of small molecules across cell membranes.
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-7-11(2)9-14(8-10)20-15(17)12-3-5-13(6-4-12)16(18)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVPQSQPHHVITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-(4-methylphenyl)-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3873651.png)

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B3873672.png)
![2-({4-[3-(3-nitrophenyl)acryloyl]phenyl}amino)-3-(1-piperidinyl)naphthoquinone](/img/structure/B3873680.png)

![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3873703.png)
![ethyl (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetate](/img/structure/B3873707.png)
![4-ethoxy-N-(4-methylphenyl)-N-(2-{2-[1-(4-nitrophenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3873715.png)

![2-(4-chlorophenyl)-4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3873737.png)

![6-[(2-methoxyphenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3873757.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3873761.png)
![2-(4-chlorophenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3873780.png)